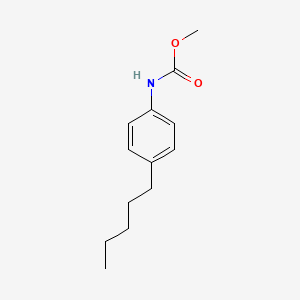
Methyl 4-pentylphenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-pentylphenylcarbamate (MPC) is a chemical compound composed of a methyl ester of 4-pentylphenol and a carbamate group. It is a colorless liquid that is soluble in organic solvents. MPC has a wide range of applications in the fields of science and technology, including synthesis, laboratory experiments, and biochemistry.
Aplicaciones Científicas De Investigación
Methyl 4-pentylphenylcarbamate has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as polymers, surfactants, and catalysts. It has also been used in the synthesis of pharmaceuticals, including antifungal agents, antiviral agents, and antibiotics. In addition, Methyl 4-pentylphenylcarbamate has been used in the synthesis of organic materials, such as polymers, polyesters, and polyamides.
Mecanismo De Acción
Methyl 4-pentylphenylcarbamate acts as a catalyst in the synthesis of various compounds. It binds to the reactants and facilitates their reaction. It also acts as an inhibitor, preventing the formation of unwanted byproducts.
Biochemical and Physiological Effects
Methyl 4-pentylphenylcarbamate has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the rate of metabolic reactions, increase the efficiency of metabolic pathways, and reduce the production of toxic metabolites. It has also been shown to reduce inflammation and improve the immune response. In addition, Methyl 4-pentylphenylcarbamate has been shown to have antimicrobial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-pentylphenylcarbamate has several advantages for use in laboratory experiments. It is easy to synthesize and has a high yield. It is also relatively stable and can be stored for long periods of time. However, it can be toxic if not handled properly and can react with other compounds.
Direcciones Futuras
Methyl 4-pentylphenylcarbamate has a wide range of potential applications in the future. It could be used in the synthesis of more complex compounds, such as proteins, peptides, and enzymes. It could also be used to improve the efficiency of metabolic pathways and reduce the production of toxic metabolites. Additionally, it could be used in the synthesis of pharmaceuticals and organic materials. Finally, it could be used to improve the immune response and reduce inflammation.
Métodos De Síntesis
Methyl 4-pentylphenylcarbamate is synthesized through a reaction between 4-pentylphenol and methyl carbamate. First, 4-pentylphenol is treated with a base, such as sodium hydroxide, to form the phenoxide. The phenoxide is then reacted with methyl carbamate in a solvent, such as methanol, to form Methyl 4-pentylphenylcarbamate. The reaction is completed in two steps, and the yield of the product is usually high.
Propiedades
IUPAC Name |
methyl N-(4-pentylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-4-5-6-11-7-9-12(10-8-11)14-13(15)16-2/h7-10H,3-6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBKUHFRRRQXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

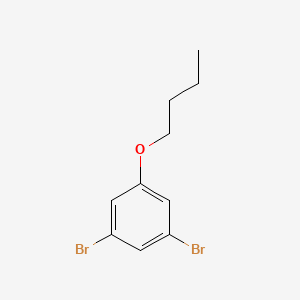
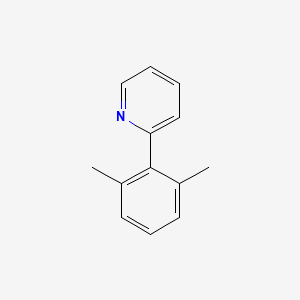
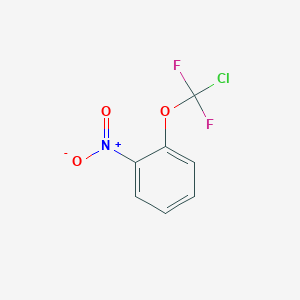
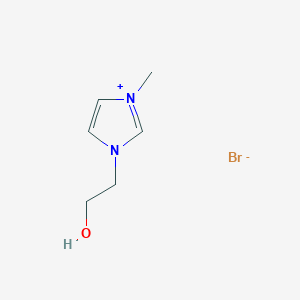
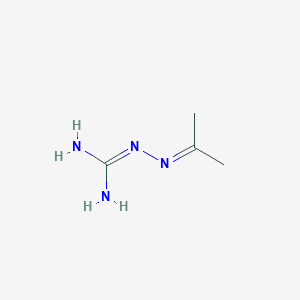
![Dibenzo[b,d]furan-3-ylboronic acid](/img/structure/B6334404.png)
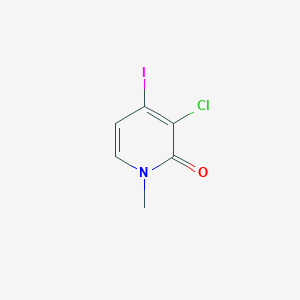
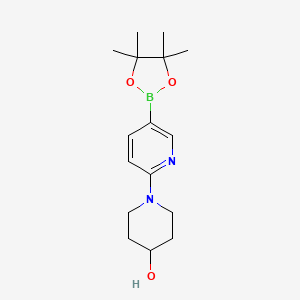
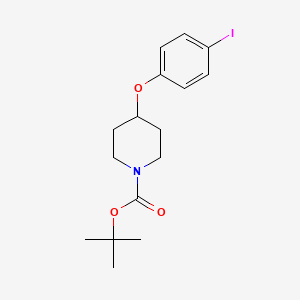
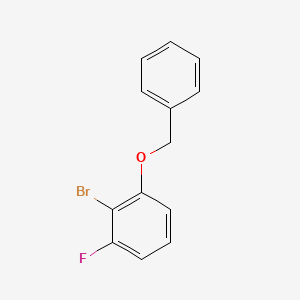
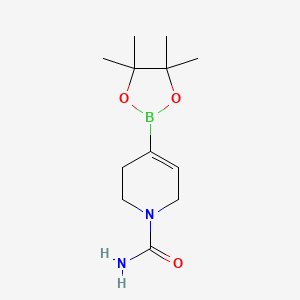
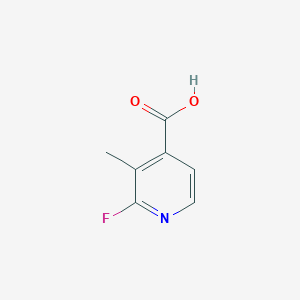
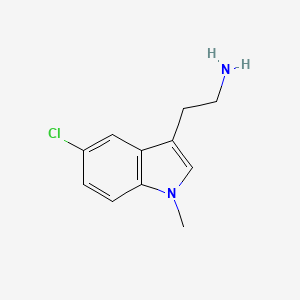
![(R)-9-Methyl-6-oxo-6,7,8,9-tetrahydropyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B6334473.png)